

Technical Guide: 5-Bromo-2-methoxynicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-methoxynicotinonitrile**

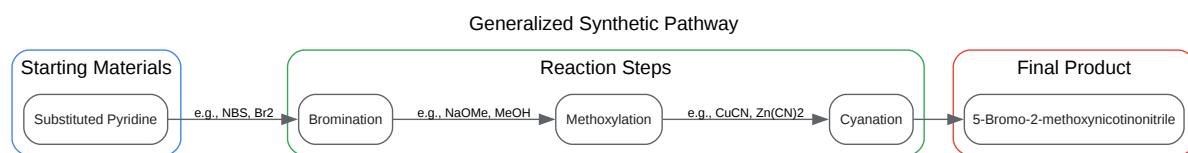
Cat. No.: **B1293179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific and technical data for **5-Bromo-2-methoxynicotinonitrile**. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this document summarizes its key physicochemical properties and provides a general framework for its potential synthesis and biological evaluation based on related compounds.

Core Compound Data


The fundamental molecular and physical properties of **5-Bromo-2-methoxynicotinonitrile** are summarized below.

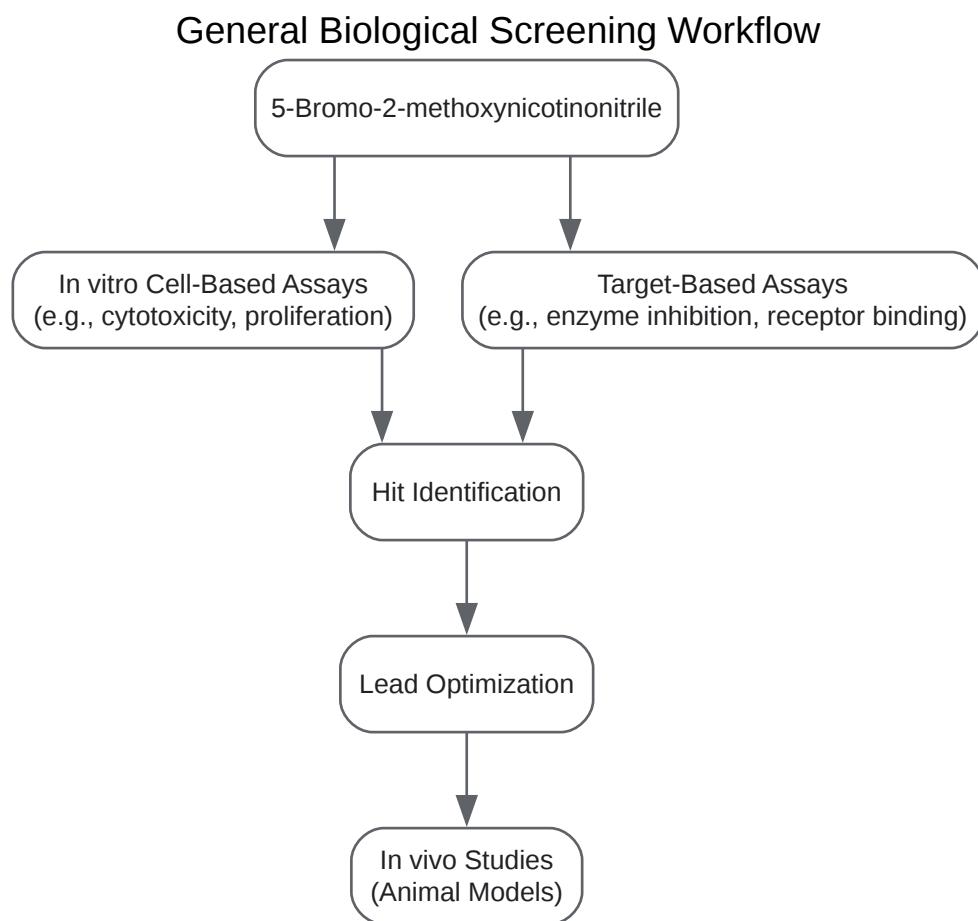
Parameter	Value	Reference
Molecular Weight	213.03 g/mol	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1] [2]
CAS Number	941294-54-8	[1] [2]
Canonical SMILES	COC1=NC=C(C=C1C#N)Br	
InChI Key	FRKLCMNRRGGZTQ- UHFFFAOYSA-N	

Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for **5-Bromo-2-methoxynicotinonitrile** are not readily available in the searched scientific literature. However, the synthesis of structurally similar brominated and methoxylated pyridines and nicotinonitriles often involves multi-step reactions. A generalized synthetic approach is outlined in the workflow diagram below.

General Synthetic Workflow

[Click to download full resolution via product page](#)


Caption: A potential multi-step synthesis for **5-Bromo-2-methoxynicotinonitrile**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **5-Bromo-2-methoxynicotinonitrile**. Research on other substituted nicotinonitriles suggests a broad range of potential biological activities, including but not limited to antimicrobial and anticancer properties[3][4]. The evaluation of this specific compound would require dedicated biological screening.

General Biological Screening Workflow

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical entity.

[Click to download full resolution via product page](#)

Caption: Standard workflow for assessing the biological activity of a compound.

Experimental Protocols

Due to the absence of published research detailing the experimental use of **5-Bromo-2-methoxynicotinonitrile**, specific protocols for its handling and use in biological or chemical assays are not available. Researchers should develop and validate their own protocols based on the compound's physicochemical properties and the requirements of the specific experimental setup. Standard laboratory safety procedures for handling halogenated organic compounds should be followed.

Conclusion

5-Bromo-2-methoxynicotinonitrile is a defined chemical entity with known physicochemical properties. However, its biological activity and potential applications in drug discovery and

development remain unexplored in the available scientific literature. This guide provides the foundational data for this compound and outlines a general approach for its further investigation. Future research is required to elucidate its synthetic pathways, biological effects, and potential therapeutic relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 941294-54-8|5-Bromo-2-methoxynicotinonitrile|BLD Pharm [bldpharm.com]
- 2. fishersci.at [fishersci.at]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-methoxynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293179#5-bromo-2-methoxynicotinonitrile-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com